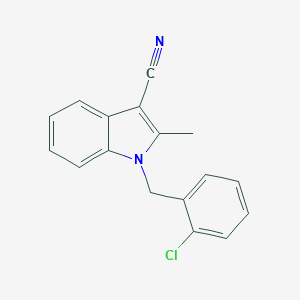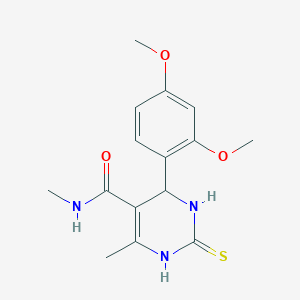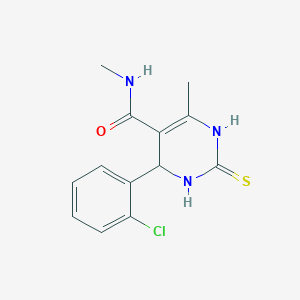
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It has gained popularity as a recreational drug due to its psychoactive effects that mimic those of tetrahydrocannabinol (THC), the main psychoactive compound in cannabis. However, JWH-018 has also been used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
作用机制
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile acts as a cannabinoid receptor agonist, meaning that it binds to and activates cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of THC. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile also has some affinity for the CB2 receptor, which is primarily located in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including:
- Analgesic effects: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to reduce pain sensation in animal models.
- Appetite stimulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to increase food intake in animal models.
- Mood alteration: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to produce changes in mood and behavior in animal models.
- Immune modulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has several advantages and limitations for lab experiments. Some advantages include:
- High potency: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a highly potent cannabinoid receptor agonist, which allows for smaller doses to be used in experiments.
- Selectivity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has a high affinity for the CB1 receptor, which allows for selective activation of this receptor.
- Reproducibility: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized in a reproducible manner, which allows for consistent results in experiments.
Some limitations of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile for lab experiments include:
- Lack of specificity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has some affinity for the CB2 receptor, which can complicate interpretation of results.
- Potential for abuse: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a psychoactive compound that can produce euphoric effects, which can be a concern in lab settings.
- Legal restrictions: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a controlled substance in many countries, which can limit its availability for research purposes.
未来方向
There are many potential future directions for research on 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids. Some possible areas of focus include:
- Therapeutic applications: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids may have potential therapeutic applications for conditions such as pain, inflammation, and anxiety.
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
- Structure-activity relationships: Research on the structure-activity relationships of synthetic cannabinoids may lead to the development of more selective and potent compounds.
- Toxicology: Further research is needed to fully understand the potential toxic effects of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
合成方法
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylindole in the presence of a base, followed by the addition of cyanide to form the carbonitrile group. The final product is purified using chromatography techniques.
科学研究应用
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling system that plays a role in many physiological processes, including pain sensation, appetite, mood, and immune function. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, which can modulate these physiological processes.
属性
产品名称 |
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile |
|---|---|
分子式 |
C17H13ClN2 |
分子量 |
280.7 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-15(10-19)14-7-3-5-9-17(14)20(12)11-13-6-2-4-8-16(13)18/h2-9H,11H2,1H3 |
InChI 键 |
FGBTZWHZONBAFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297640.png)



![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)